2-Amino-5,8-dihydropteridine-6,7-dione
Description
2-Amino-5,8-dihydropteridine-6,7-dione is a pteridine derivative characterized by a bicyclic structure with a 5,8-dihydropteridine core, ketone groups at positions 6 and 7, and an amino substituent at position 2. The amino group at position 2 may influence solubility, redox behavior, and biological interactions, distinguishing it from other derivatives .
Properties
CAS No. |
100516-92-5 |
|---|---|
Molecular Formula |
C6H5N5O2 |
Molecular Weight |
179.139 |
IUPAC Name |
2-amino-5,8-dihydropteridine-6,7-dione |
InChI |
InChI=1S/C6H5N5O2/c7-6-8-1-2-3(11-6)10-5(13)4(12)9-2/h1H,(H,9,12)(H3,7,8,10,11,13) |
InChI Key |
XXIQXXDRQFNUGO-UHFFFAOYSA-N |
SMILES |
C1=C2C(=NC(=N1)N)NC(=O)C(=O)N2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Piperazine-Substituted 5,8-Dihydropteridine-6,7-diones
Structural Features: Derivatives such as compound 5n (or 72) feature a piperazine ring at position 2, replacing the amino group in the target compound. This substitution enhances antiproliferative activity by improving binding affinity to cellular targets . Biological Activity:
- Anticancer Potency : Compound 5n exhibited IC₅₀ values of 8.78 µM against the MGC-803 gastric cancer cell line, outperforming 5-fluorouracil (IC₅₀ = 14.15 µM) .
- Mechanistic Effects : It inhibits colony formation, migration, and induces apoptosis in MGC-803 cells via concentration-dependent pathways .
Key Advantage : The piperazine group confers broad-spectrum activity across multiple cancer cell lines (A549, PC-3, SGC-7901), making it a promising chemotype for antitumor agents .
1,3-Dimethyl Imazine-6,7-diamines
Structural Features : These derivatives (e.g., compounds 25–27 ) lack the 5,8-dihydropteridine core and instead possess a lumazine backbone with methyl and amine substituents .
Physical Properties :
- Melting Points : >320°C, similar to many pteridine derivatives .
- Synthesis: Prepared via condensation of uracil-5,6-diamines with methylcyanoformimidate in DMF, yielding stable crystalline powders . Limitation: No reported biological activity, suggesting that the imazine scaffold may lack the redox or binding properties critical for therapeutic effects .
Comparison with Benzimidazole-4,7-diones
Benzimidazole-4,7-diones and N-Oxide Derivatives
Structural Features: These tricyclic compounds share a quinone moiety (similar to the 6,7-dione in pteridines) but incorporate a benzimidazole ring. Derivatives like 6b show hypoxia-selective activity . Biological Activity:
- Anticancer Effects: Compound 6b demonstrated a hypoxia/normoxia cytotoxic coefficient comparable to tirapazamine, a reference hypoxia-activated prodrug .
- Stability: Validated UPLC methods confirmed stability under physiological conditions, critical for prodrug development .
Antiplasmodial Tricyclic Derivatives
Structural Features : Analogues of thiaplakortones incorporate indole-4,7-dione cores fused with sulfinic acid-derived rings .
Biological Activity :
Table 1: Key Structural Features and Activities
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